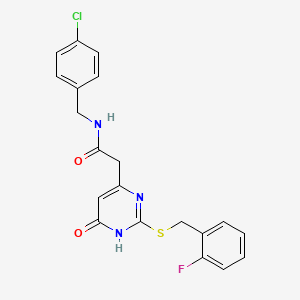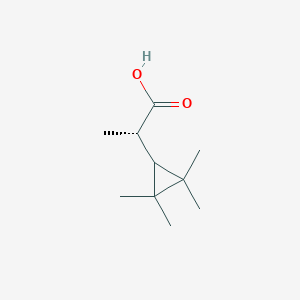
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid, also known as TMCPAA, is a cyclopropyl-containing amino acid that has gained attention in the scientific community due to its potential applications in drug development and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is not fully understood, but it is believed to act as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to enhance the activity of GABA(A) receptors in a concentration-dependent manner, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can enhance the activity of GABA(A) receptors, resulting in increased inhibitory neurotransmission. In vivo studies have shown that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can induce sedation and anticonvulsant effects, and may have potential as a treatment for anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its chiral nature, which makes it a useful building block in the synthesis of chiral compounds. Additionally, (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid. One area of interest is the development of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid-based ligands for GABA(A) receptors, which could have potential as novel therapeutics for anxiety and sleep disorders. Another area of interest is the synthesis of cyclopropyl-containing peptides using (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid as a precursor, which could have potential as novel drugs or drug leads. Finally, further optimization of the synthesis method for (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid could lead to increased yields and reduced costs, making it more accessible for use in large-scale experiments.
Synthesis Methods
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acrylonitrile followed by hydrolysis, or by the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acryloyl chloride followed by reduction. The yield and purity of the product can be improved by modifying the reaction conditions.
Scientific Research Applications
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been used in scientific research as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential as a ligand in asymmetric catalysis and as a precursor for the synthesis of cyclopropyl-containing peptides.
properties
IUPAC Name |
(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(8(11)12)7-9(2,3)10(7,4)5/h6-7H,1-5H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXGTJUVOIKJBV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

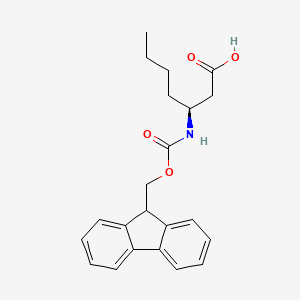



![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)
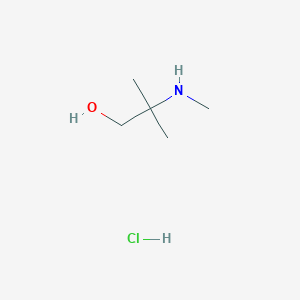
![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)
![2-chloro-N-{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}-N-methylpyridine-4-carboxamide](/img/structure/B2801851.png)
![3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2801852.png)


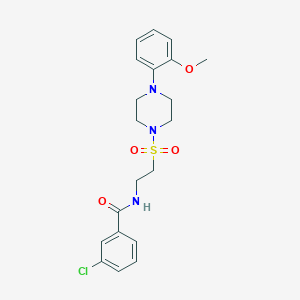
![N-[2-(4-Cyclopropyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2801860.png)
